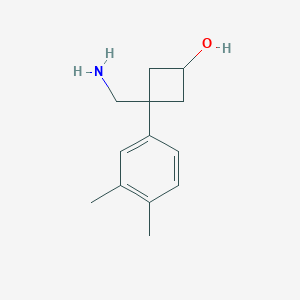
3-(Bromomethyl)-3-(ethoxymethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-(ethoxymethyl)pentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group and an ethoxymethyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)pentane can be achieved through several methods:
Halogenation of Alkanes: One common method involves the bromination of 3-(ethoxymethyl)pentane using bromine (Br2) in the presence of a radical initiator such as light or heat.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) on 3-(ethoxymethyl)pentane with a bromide ion (Br-).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes using bromine and appropriate catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-(ethoxymethyl)pentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-(ethoxymethyl)pentane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)pentane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Elimination Reactions: The compound undergoes deprotonation to form a double bond.
Oxidation and Reduction: Involves the transfer of electrons to form new oxidation states.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-(ethoxymethyl)pentane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-(methoxymethyl)pentane: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
3-(Bromomethyl)-3-(hydroxymethyl)pentane: Similar structure but with a hydroxymethyl group instead of ethoxymethyl.
Propriétés
Formule moléculaire |
C9H19BrO |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-(ethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(5-2,7-10)8-11-6-3/h4-8H2,1-3H3 |
Clé InChI |
HGHUYISFELAAPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)

![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
